Lipophilicity Shift vs. Primary Diamine Analog (2,5-Pyridinedimethanamine)
The target compound (MW 165.24) is more lipophilic than the unsubstituted primary diamine 2,5-pyridinedimethanamine (MW 137.18, CAS 90008-38-1) due to the dimethyl substitution on the 2-aminomethyl group . The computed XLogP3 increases from approximately -1.1 (primary diamine) to -0.4 (target), representing a 0.7 log unit shift. This moves the compound closer to the optimal CNS drug-like lipophilicity range (LogP 0–3), suggesting improved passive membrane permeability relative to the fully primary analog [1]. Additionally, the target has one fewer hydrogen bond donor (1 vs. 2), which further favors membrane partitioning.
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = -0.4; HBD = 1 |
| Comparator Or Baseline | 2,5-Pyridinedimethanamine: XLogP3 ≈ -1.1; HBD = 2 |
| Quantified Difference | ΔXLogP3 ≈ 0.7; ΔHBD = -1 |
| Conditions | Computed by PubChem (XLogP3 3.0) and Cactvs descriptors |
Why This Matters
For medicinal chemists designing CNS-penetrant candidates, the higher lipophilicity and reduced HBD count of the target compound provide a measurable advantage in predicted passive permeability over the primary diamine analog.
- [1] PubChem. Computed Properties for CID 80152925 (target) and CID for 2,5-pyridinedimethanamine. https://pubchem.ncbi.nlm.nih.gov. View Source
